(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
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Overview
Description
(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride typically involves the bromination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The use of automated reactors and advanced purification techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It is also employed in the development of new pharmaceuticals and bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of their pharmacological effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-pyridinyl)methanamine hydrochloride
- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
- (3-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of the bromine atom at the 3-position and the methyl group at the 5-position confer distinct chemical properties and reactivity. This unique structure makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHKIUFXYOZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694174 |
Source
|
Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-62-8 |
Source
|
Record name | 2-Pyridinemethanamine, 3-bromo-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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